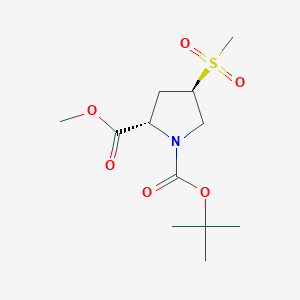
N-Boc-(2S,4R)-4-methanesulfonylproline methylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(2S,4R)-4-methanesulfonylproline methylester is a chemical compound that belongs to the class of N-Boc-protected amino esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methanesulfonyl group on the 4-position of the proline ring, and a methyl ester group on the carboxyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(2S,4R)-4-methanesulfonylproline methylester typically involves several key steps:
Protection of the Amino Group: The amino group of proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form N-Boc-proline.
Introduction of the Methanesulfonyl Group: The 4-position of the proline ring is functionalized with a methanesulfonyl group using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
N-Boc-(2S,4R)-4-methanesulfonylproline methylester undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Deprotection: The Boc protecting group can be removed using acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Common Reagents and Conditions
Substitution: Methanesulfonyl chloride (MsCl), triethylamine (TEA), pyridine.
Hydrolysis: Aqueous hydrochloric acid (HCl), sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Substitution: Various substituted proline derivatives.
Hydrolysis: N-Boc-(2S,4R)-4-methanesulfonylproline.
Deprotection: (2S,4R)-4-methanesulfonylproline methylester.
科学的研究の応用
N-Boc-(2S,4R)-4-methanesulfonylproline methylester has several scientific research applications:
作用機序
The mechanism of action of N-Boc-(2S,4R)-4-methanesulfonylproline methylester involves its reactivity as a protected amino ester. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. The methanesulfonyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can be hydrolyzed to release the carboxylic acid, which can participate in further reactions .
類似化合物との比較
Similar Compounds
N-Boc-(2S,4R)-4-hydroxyproline methyl ester: Similar structure but with a hydroxy group instead of a methanesulfonyl group.
N-Boc-(2S,4R)-4-aminoproline methyl ester: Similar structure but with an amino group instead of a methanesulfonyl group.
Uniqueness
N-Boc-(2S,4R)-4-methanesulfonylproline methylester is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfonylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(15)13-7-8(20(5,16)17)6-9(13)10(14)18-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUITMWGWQIWNI-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














